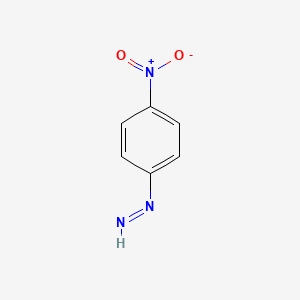

Diazobenzene, 4-nitro-

Description

Historical Evolution of Diazonium Salt Chemistry and Aromatic Nitration in Synthesis

The journey into the world of diazonium salts began in 1858 with the German industrial chemist Peter Griess. chemicalbook.com His discovery of the diazotization reaction, the process of converting a primary aromatic amine into a diazonium salt, was a watershed moment in organic chemistry. chemicalbook.comacs.org This breakthrough laid the foundation for the development of the vast and vibrant class of azo dyes. acs.org Initially, the structures of these new compounds were a subject of debate, with Griess originally proposing that two nitrogen atoms replaced two hydrogen atoms on the aromatic ring. whiterose.ac.uk

Parallel to these developments, the nitration of aromatic compounds was also being established as a fundamental synthetic tool. In 1834, Eilhard Mitscherlich reported the nitration of benzene (B151609) using fuming nitric acid. sigmaaldrich.com Shortly thereafter, the use of a mixture of nitric and sulfuric acids, known as "mixed acid," was introduced, providing a more effective method for nitration. sigmaaldrich.com This process, an example of electrophilic aromatic substitution, became crucial for producing nitroaromatic compounds, which are themselves important precursors for a wide range of chemicals, including the very amines used in the diazotization reaction. ucl.ac.uknih.gov

Significance of Aryl Diazonium Salts in Synthetic Organic Chemistry

Aryl diazonium salts are highly valued in synthetic organic chemistry for their remarkable versatility. researchgate.netwhiterose.ac.uk They serve as pivotal intermediates for the introduction of a wide array of functional groups onto an aromatic ring, a feat often difficult to achieve through direct substitution methods. fishersci.comresearchgate.net The diazonium group ([N₂]⁺) is an excellent leaving group, readily replaced by various nucleophiles. miracosta.edu

This reactivity is harnessed in numerous named reactions, including the Sandmeyer, Gattermann, and Schiemann reactions, which allow for the synthesis of aryl halides (chlorides, bromides, and fluorides), cyanides, and other derivatives. researchgate.netscbt.com Furthermore, diazonium salts are indispensable in the synthesis of azo compounds through diazo coupling reactions, where the diazonium ion acts as an electrophile, attacking electron-rich aromatic rings like phenols and anilines. miracosta.edubiosynth.com This reaction is the cornerstone of the azo dye industry, responsible for a vast spectrum of colors used in textiles and other applications. acs.orgfishersci.com

Contextualization of the 4-Nitro Substituent in Diazobenzene Reactivity and Stability

The presence of a substituent on the benzene ring of a diazonium salt significantly influences its reactivity and stability. researchgate.net The 4-nitro group in 4-nitrodiazobenzene plays a crucial role in this regard. The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. fishersci.co.ukechemi.com This deactivates the aromatic ring towards further electrophilic substitution. fishersci.co.uknih.gov

Conversely, the electron-withdrawing nature of the 4-nitro substituent has a stabilizing effect on the diazonium salt itself. Electron-withdrawing groups increase the thermal stability of arenediazonium salts. For instance, 4-nitrobenzenediazonium (B87018) salts are notably more thermally stable than many other substituted diazonium salts. This increased stability is often attributed to the delocalization of the positive charge of the diazonium group, which is enhanced by the electron-withdrawing nitro group. The stability of 4-nitrobenzenediazonium is particularly notable in its tetrafluoroborate (B81430) salt form, which is a commercially available and relatively stable solid, although it can be explosive when dry and is sensitive to shock and heat. chemicalbook.com

The table below summarizes some of the key physical and chemical properties of a common salt of 4-nitrodiazobenzene.

| Property | Value | Source(s) |

| Chemical Name | 4-Nitrobenzenediazonium tetrafluoroborate | researchgate.net |

| Synonyms | Fast Red GG, p-Nitrophenyldiazonium fluoborate | researchgate.net |

| Molecular Formula | C₆H₄BF₄N₃O₂ | |

| Molecular Weight | 236.92 g/mol | |

| Appearance | Gold crystalline powder, White to Yellow to Orange powder | chemicalbook.com |

| Melting Point | 144-148 °C (decomposes) | |

| Solubility | Soluble in acetonitrile (B52724) and dimethyl sulfoxide. Reacts with water. | chemicalbook.com |

| Stability | Considered stable, but can be explosive when dry. Sensitive to friction, shock, heat, and radiation. Incompatible with strong oxidizing agents, moisture, and strong bases. | chemicalbook.comscbt.com |

Overview of Research Trajectories for 4-Nitrodiazobenzene and Related Compounds

Research involving 4-nitrodiazobenzene and its derivatives has evolved from its foundational role in dye synthesis to encompass a wide range of applications in materials science and advanced organic synthesis. A significant area of modern research is the electrochemical reduction of 4-nitrobenzenediazonium salts for the modification of surfaces. researchgate.netfishersci.com This process, known as electrografting, allows for the covalent attachment of nitrophenyl layers onto various substrates, including metals and carbon materials. researchgate.netfishersci.com The resulting functionalized surfaces have potential applications in sensors, electronics, and corrosion protection.

The study of the thermal stability of 4-nitrodiazobenzene salts continues to be an important research avenue, with a focus on understanding the kinetics and mechanisms of their decomposition. This is crucial for ensuring the safe handling and application of these energetic compounds in industrial processes.

Furthermore, 4-nitrodiazobenzene continues to be a valuable reagent in the synthesis of complex organic molecules. Its use in diazo coupling reactions remains a cornerstone for the creation of new azo dyes and pigments with tailored properties. miracosta.edubiosynth.com The unique electronic properties conferred by the nitro group also make it a subject of interest in computational and mechanistic studies aimed at further understanding and predicting the reactivity of substituted aryl diazonium salts.

Structure

3D Structure

Properties

CAS No. |

112240-55-8 |

|---|---|

Molecular Formula |

C6H5N3O2 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(4-nitrophenyl)diazene |

InChI |

InChI=1S/C6H5N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,7H |

InChI Key |

JUUXYSDWEGIGHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1N=N)[N+](=O)[O-] |

Synonyms |

4-nitrophenyldiazene |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrodiazobenzene and Precursors

Classical Diazotization Protocols for 4-Nitroaniline (B120555) Precursors

The traditional methods for preparing diazonium salts from 4-nitroaniline are well-established and widely practiced.

The most common method for the synthesis of 4-nitrobenzenediazonium (B87018) salts is the direct diazotization of 4-nitroaniline. chegg.com This reaction is typically carried out in a strong acidic medium, such as hydrochloric or sulfuric acid, at low temperatures, generally below 5°C, to ensure the stability of the resulting diazonium salt. byjus.com Sodium nitrite (B80452) is added to the acidic solution of 4-nitroaniline to generate nitrous acid in situ. byjus.comchegg.com The nitrous acid then reacts with the amine to form the diazonium salt. youtube.com

The reaction can be summarized as follows: C₆H₅N₃O₂ + NaNO₂ + 2HCl → C₆H₄N₂O₂⁺Cl⁻ + NaCl + 2H₂O

A typical laboratory procedure involves dissolving p-nitroaniline in hydrochloric acid, sometimes with gentle heating, and then cooling the solution in an ice bath before slowly adding a solution of sodium nitrite. chegg.com The completion of the diazotization can be confirmed by testing with starch-iodide paper, which turns blue-violet in the presence of excess nitrous acid. chegg.com

Table 1: Typical Reaction Parameters for Direct Diazotization of 4-Nitroaniline

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-Nitroaniline |

| Reagents | Sodium Nitrite, Hydrochloric Acid |

| Solvent | Water |

| Temperature | 0-5 °C |

| Indicator | Starch-Iodide Paper |

While sodium nitrite in acidic media is the standard, other diazotizing agents can be employed. These alternatives are often used in non-aqueous conditions or for specific substrates.

Alkyl Nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite can be used for diazotization, particularly in organic solvents. This approach is beneficial when the starting amine has low solubility in aqueous acid.

Nitrosylsulfuric Acid: Prepared from sodium nitrite and concentrated sulfuric acid, nitrosylsulfuric acid is a powerful nitrosating agent. It is particularly useful for the diazotization of weakly basic amines, such as those with multiple electron-withdrawing groups. google.com

Advanced Synthetic Routes to 4-Nitrodiazobenzene Salts

Modern synthetic chemistry has seen the development of more advanced and sometimes more environmentally friendly methods for the preparation of diazonium salts.

Electrochemical methods offer a unique approach to diazotization. In this technique, the diazotizing agent can be generated in situ through the electrochemical reduction of a suitable precursor. For instance, the electrochemical reduction of nitroarenes can lead to the formation of various nitrogen-containing compounds. nih.gov This method can provide better control over the reaction conditions and may avoid the use of stoichiometric chemical reagents. nih.govresearchgate.net Research has demonstrated the electrosynthesis of azobenzenes directly from nitrobenzenes, where nitrosoarene is a key intermediate. researchgate.net

Concerns over metal contamination in final products, particularly in pharmaceuticals and materials science, have driven the development of metal-free synthetic methods. Metal-free reductions of nitroaromatics to the corresponding amines, which are the precursors for diazonium salts, have been developed using reagents like diboronic acid in water. organic-chemistry.orgresearchgate.net While this applies to the precursor synthesis, metal-free diazotization itself often focuses on avoiding metal catalysts in subsequent coupling reactions of the diazonium salt. The diazotization step itself is inherently metal-free in its classical form.

Preparation of Related 4-Nitroaryl Diazonium Compounds

The principles of diazotizing 4-nitroaniline can be extended to a range of substituted anilines to produce a variety of 4-nitroaryl diazonium compounds. For example, 2-chloro-4-nitroaniline (B86195) can be diazotized under similar conditions, by first dissolving the amine in hot hydrochloric acid and then cooling before the addition of sodium nitrite. google.com The presence of other substituents on the aromatic ring can influence the reactivity of the amine and the stability of the resulting diazonium salt. For instance, the diazotization of 2,4-dinitroaniline (B165453) can be accompanied by a side reaction where a nitro group is replaced by a hydroxyl group. vaia.com The synthesis of compounds like (E)-3,5-dimethyl-4-((4-nitrophenyl)diazenyl)aniline involves a diazo-coupling reaction, which starts with the formation of a diazonium salt. mdpi.com

Table 2: Examples of Related 4-Nitroaryl Diazonium Precursors and their Diazotization

| Precursor Amine | Diazotization Conditions | Resulting Diazonium Compound |

|---|---|---|

| 2-Chloro-4-nitroaniline | HCl, NaNO₂, low temperature | 2-Chloro-4-nitrobenzenediazonium salt |

| 2,4-Dinitroaniline | HNO₂, H⁺, low temperature | 2,4-Dinitrobenzenediazonium salt |

| 3,5-Dimethyl-4-((4-nitrophenyl)diazenyl)aniline | Diazo-coupling reaction | Corresponding diazonium intermediate |

Synthesis of Substituted 4-Nitrodiazobenzene Derivatives

The classical and most direct route to substituted 4-nitrodiazobenzene compounds involves the diazotization of a corresponding substituted 4-nitroaniline. This reaction is typically carried out by treating the primary aromatic amine with nitrous acid, which is itself generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric or sulfuric acid. google.commiracosta.edu The reaction is performed at low temperatures, generally between 0 and 10°C, to ensure the stability of the resulting diazonium salt. google.comyoutube.com

A variety of substituted 4-nitroanilines can undergo this transformation. For instance, commercially available compounds like 2-chloro-4-nitroaniline and 6-bromo-2,4-dinitroaniline can be effectively diazotized. google.com The general procedure involves dissolving the substituted amine in an aqueous acidic solution, cooling the mixture, and then slowly adding an aqueous solution of sodium nitrite. google.commiracosta.edu

The resulting substituted 4-nitrodiazobenzene derivatives are often not isolated and are used directly in subsequent reactions, such as the synthesis of azo dyes. For example, the diazotization of 4-nitroaniline followed by a coupling reaction with salicylic (B10762653) acid or catechol yields azo dyes. researchgate.netchegg.com In one specific instance, 4-(4-nitrophenylazo) salicylic acid and 4-(4-nitrophenylazo) catechol were synthesized using this method. researchgate.net

A solid-state, solvent-free approach for the diazotization of nitroanilines, including ortho-, meta-, and para-nitroaniline, has also been developed. This "green" method involves grinding the aniline (B41778) derivative with sodium nitrite and p-toluenesulfonic acid at 0°C, which avoids the use of strong inorganic acids and toxic solvents. icrc.ac.ir

Table 1: Examples of Substituted 4-Nitroaniline Precursors for Diazotization

| Precursor Compound | Substituents | Reference |

| 2-Chloro-4-nitroaniline | 2-Chloro | google.com |

| 6-Bromo-2,4-dinitroaniline | 2-Nitro, 6-Bromo | google.com |

| 4-Nitroaniline | None | miracosta.eduresearchgate.netchegg.com |

| o-Nitroaniline | 2-Nitro | icrc.ac.ir |

| m-Nitroaniline | 3-Nitro | icrc.ac.ir |

Generation of 4-Nitrodiazonium Species via Indirect Routes

Beyond the direct diazotization of 4-nitroanilines, indirect methods for generating 4-nitrodiazonium species have been explored, primarily focusing on in situ formation from precursors other than the corresponding amine.

One significant indirect route involves the reduction of a nitro compound to the corresponding amine, which is then immediately diazotized in the same reaction vessel without isolation of the amine intermediate. A notable example is the in situ formation of diazonium salts from nitro precursors for applications like surface patterning using scanning electrochemical microscopy. nih.gov In this process, the nitro precursor is electrochemically reduced at a tip to form the amine, which is subsequently diazotized in the interelectrode space. nih.gov

Another innovative approach involves the reductive coupling of nitroaromatics. While the primary products are often azoxy- or azo-compounds, the reaction proceeds through intermediates that can be conceptually linked to diazonium chemistry. For instance, the electrocatalytic reduction of nitrobenzene (B124822) can be controlled to yield different products. The key step is the reduction of nitrobenzene to a radical anionic intermediate, which can then dimerize. mdpi.com While not a direct synthesis of the diazonium salt, this highlights an alternative pathway starting from the nitro compound itself.

Furthermore, the concept of using a "traceless directing group" offers a novel strategy. In one study, a nitro group was used to direct the site-selectivity of a reaction involving styrene (B11656) derivatives, ultimately being removed in the process. rsc.org This principle of using the nitro group's electronic influence and then removing it suggests potential for indirect synthetic designs for nitro-substituted compounds.

The generation of diazonium salts can also be achieved through the reaction of anilines with nitrosyl sulfonates, formed by reacting a sulfonic acid with a nitrite salt in a low-polarity organic solvent. google.com This method provides an alternative to the traditional aqueous mineral acid system.

Table 2: Comparison of Direct and Indirect Generation Methods for 4-Nitrodiazonium Species

| Method | Starting Material | Key Reagents/Conditions | Key Feature | Reference |

| Direct Diazotization | Substituted 4-nitroaniline | NaNO₂, HCl/H₂SO₄, 0-10°C | Straightforward, well-established | google.commiracosta.edu |

| Direct Diazotization (Solid-State) | Nitroaniline | NaNO₂, p-TsA, Grinding at 0°C | Solvent-free, "green" method | icrc.ac.ir |

| Indirect (In Situ from Nitro Compound) | Nitro compound | Electrochemical reduction, then diazotization | Avoids isolation of the amine intermediate | nih.gov |

| Indirect (from Anilines via Nitrosyl Sulfonates) | Aniline | Sulfonic acid, Nitrite salt, Organic solvent | Non-aqueous alternative | google.com |

Reactivity and Transformation Pathways of 4 Nitrodiazobenzene

Electrophilic and Nucleophilic Character of the Diazonium Group

The diazonium group (-N₂⁺) of 4-nitrodiazobenzene exhibits a dual chemical character, acting as both an electrophile and a leaving group in various reactions. Resonance structures of the arenediazonium ion reveal that the positive charge is delocalized across both nitrogen atoms. libretexts.org This delocalization makes the terminal nitrogen atom susceptible to attack by nucleophiles. csbsju.edulibretexts.org

The electrophilic nature of the diazonium ion is central to azo coupling reactions, where it reacts with electron-rich aromatic systems. libretexts.orgwikipedia.org In these reactions, the diazonium ion acts as the electrophile in an electrophilic aromatic substitution. libretexts.orgwikipedia.org The presence of the nitro group in the para position of 4-nitrodiazobenzene enhances its electrophilicity, making it a more reactive coupling component compared to unsubstituted benzenediazonium (B1195382) salts.

Conversely, the diazonium group is an excellent leaving group, readily displaced by a variety of nucleophiles with the evolution of nitrogen gas (N₂), a thermodynamically very stable molecule. libretexts.orglibretexts.org This characteristic is exploited in Sandmeyer-type reactions and other nucleophilic substitution reactions to introduce a wide range of functional groups onto the aromatic ring. masterorganicchemistry.comwikipedia.org The stability of the leaving group makes these substitution reactions energetically favorable. libretexts.orglibretexts.org

While nucleophilic attack can occur at the terminal nitrogen, direct bonding of nucleophiles to the inner nitrogen atom is not observed. libretexts.org Instead, nucleophilic substitution reactions typically proceed at the carbon atom of the aromatic ring, leading to the displacement of the entire -N₂⁺ group. libretexts.org

Azo Coupling Reactions with Electron-Rich Systems

Azo coupling is a significant reaction of aryldiazonium salts, including 4-nitrodiazobenzene, where the diazonium ion functions as an electrophile and reacts with an activated aromatic compound, the coupling agent, which serves as a nucleophile. wikipedia.org This electrophilic aromatic substitution reaction results in the formation of azo compounds, characterized by the -N=N- linkage. csbsju.edunih.gov

The reaction of 4-nitrodiazobenzene with electron-rich aromatic compounds, such as phenols and anilines, leads to the formation of various 4-nitroazobenzene (B1198901) derivatives. libretexts.orgnih.gov These reactions are a cornerstone in the synthesis of azo dyes, which are often brightly colored due to their extended conjugated systems. wikipedia.org For instance, coupling 4-nitrodiazobenzene with phenol (B47542) would yield 4-hydroxy-4'-nitroazobenzene. The reaction conditions, particularly pH, are crucial. Azo coupling with phenols is typically faster at a high pH, while reactions with anilines are favored under mildly acidic or neutral conditions. wikipedia.orgorganic-chemistry.org

A specific example is the formation of 4-anilino-4'-nitroazobenzene, a "push-pull" molecule with an electron-donating anilino group and an electron-withdrawing nitro group. wordpress.com Another derivative, 4-diethyl-4'-nitroazobenzene, is a prototypical push-pull azobenzene (B91143) studied for its photoisomerization properties. acs.orgacs.org The synthesis of 4-nitroazobenzene itself can be achieved through various routes, including the reaction of phenylhydrazine (B124118) with 4-nitrochlorobenzene followed by oxidation. chemicalbook.com

| Reactant 1 (Diazonium Salt) | Reactant 2 (Coupling Agent) | Product (4-Nitroazobenzene Derivative) |

|---|---|---|

| 4-Nitrodiazobenzene | Phenol | 4-Hydroxy-4'-nitroazobenzene |

| 4-Nitrodiazobenzene | Aniline (B41778) | 4-Amino-4'-nitroazobenzene |

| 4-Nitrodiazobenzene | N,N-Diethylaniline | 4-Diethylamino-4'-nitroazobenzene |

| 4-Nitrodiazobenzene | α-Naphthol | 4-(4-Nitrophenylazo)-1-naphthol |

The regioselectivity of azo coupling reactions is governed by the directing effects of the activating group on the coupling agent. nih.gov Coupling typically occurs at the para position to the activating group (e.g., -OH or -NH₂) if it is available. libretexts.orgwikipedia.org If the para position is occupied, the diazonium ion will attack an ortho position. wikipedia.org For example, the coupling of a diazonium salt with α-naphthol primarily occurs at the 4-position. stackexchange.com

The scope of coupling partners for 4-nitrodiazobenzene is broad, encompassing a variety of electron-rich systems. Besides simple phenols and anilines, more complex aromatic and heterocyclic compounds can be used. researchgate.net The electron-withdrawing nitro group on the diazonium salt generally increases its reactivity, allowing it to couple with a wider range of less activated aromatic compounds compared to unsubstituted diazonium salts. The presence of electron-releasing substituents on the coupling partner enhances the reaction rate. nih.gov

Reductive Transformations

The electron-withdrawing nature of the nitro group influences the reduction pathways of the diazonium functional group in 4-nitrodiazobenzene, enabling the selective formation of hydrazines, amines, and azo compounds under controlled conditions.

The reduction of 4-nitrodiazobenzene can lead to the formation of 4-nitrophenylhydrazine (B89600) or 4-nitroaniline (B120555), depending on the reducing agent and reaction conditions.

4-Nitrophenylhydrazine Synthesis:

A common method for the synthesis of 4-nitrophenylhydrazine involves the diazotization of 4-nitroaniline, followed by reduction of the resulting diazonium salt. prepchem.comchemicalbook.com Various reducing agents can be employed for this transformation.

One established laboratory procedure involves the diazotization of p-nitroaniline, followed by the addition of a sodium bisulfite solution. prepchem.com The resulting intermediate, the potassium salt of nitrophenylhydrazinedisulfonic acid, is then hydrolyzed with hydrochloric acid to yield 4-nitrophenylhydrazine hydrochloride. prepchem.com

Another method utilizes stannous chloride (tin(II) chloride) as the reducing agent. chemicalbook.com In this process, an ice-cooled solution of stannous chloride in concentrated hydrochloric acid is added to the 4-nitrobenzenediazonium (B87018) salt solution. chemicalbook.com This results in the precipitation of 4-nitrophenylhydrazine hydrochloride. chemicalbook.com

A similar approach employs sodium metabisulfite (B1197395) as the reducing agent in an aqueous medium. google.com The reaction is carried out at a controlled temperature and pH to achieve the desired reduction. google.com

The following table summarizes a selection of methods for the preparation of 4-nitrophenylhydrazine from 4-nitroaniline via a diazonium intermediate.

| Starting Material | Diazotizing Agent | Reducing Agent | Product | Reference |

| p-Nitroaniline | Standard procedure | Sodium bisulfite solution | 4-Nitrophenylhydrazine hydrochloride | prepchem.com |

| p-Nitroaniline | Sodium nitrite (B80452), Hydrochloric acid | Stannous chloride, Hydrochloric acid | 4-Nitrophenylhydrazine hydrochloride | chemicalbook.com |

| Aminophenyl sulfonamide | Diazo reaction | Sodium metabisulfite | p-Nitrophenyl hydrazine (B178648) hydrochloride | google.com |

4-Nitroaniline Synthesis:

The complete reduction of the diazonium group in 4-nitrodiazobenzene, while retaining the nitro group, yields 4-nitroaniline. This transformation is a key step in various synthetic sequences. While direct reduction of the isolated diazonium salt is possible, it is often achieved as part of a broader synthetic strategy starting from other precursors. For instance, the reduction of 4,4'-dinitroazobenzene (B14157291), which can be formed from 4-nitrodiazobenzene, would lead to 4-nitroaniline. General methods for the reduction of aromatic nitro compounds are well-established and can be applied here. These methods include the use of metals such as iron, tin, or zinc in acidic media, or catalytic hydrogenation. quora.comdeepdyve.com

The controlled reduction of nitroaromatic compounds is a valuable method for the synthesis of azo compounds. mdpi.comnih.gov While the direct reduction of 4-nitrodiazobenzene to a symmetrical azo compound like 4,4'-dinitroazobenzene is less commonly documented as a primary synthetic route, the coupling of 4-nitrobenzenediazonium salts with suitable aromatic partners is a standard method for preparing unsymmetrical azo dyes.

However, the reductive coupling of nitroaromatics offers a pathway to symmetrical azo compounds. For example, various catalytic systems have been developed for the selective reduction of nitroarenes to their corresponding azo derivatives. These often involve transition metal catalysts and a hydrogen source. mdpi.com Copper nanoparticles (Cu(0)NPs) have been shown to be effective for the controlled and selective transfer hydrogenation of nitroaromatics to prepare azo compounds, where the choice of hydrogen donor can influence the product selectivity. mdpi.com Similarly, iron and nitrogen co-doped mesoporous carbon (NMC-Fe) has been used as a heterogeneous catalyst for the reduction of nitroaromatics to azo compounds using hydrazine hydrate. mdpi.com

A relevant synthesis of a related azo compound, 4,4'-diaminoazobenzene, involves the diazotization of p-nitroaniline and coupling with aniline to form 4-nitrodiazoaminobenzene, which is then rearranged and the nitro group is subsequently reduced. orgsyn.org

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Azides/Alkynes for Triazoles)

4-Nitrodiazobenzene, as an aryl diazonium salt, can participate in cycloaddition reactions. The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a prominent reaction for synthesizing five-membered heterocyclic rings like triazoles. nih.govfrontiersin.orgwikipedia.org

[3+2] Cycloaddition with Azides:

The reaction of aryl diazonium salts with azide (B81097) ions is a known method for the synthesis of aryl azides, which can then undergo cycloaddition with alkynes. diva-portal.org Mechanistic studies suggest that this reaction may proceed through the formation of an aryl pentazene intermediate, which subsequently loses nitrogen to form the aryl azide. diva-portal.org

[3+2] Cycloaddition with Alkynes for Triazoles:

A more direct route to triazoles involves the reaction of diazonium salts with compounds containing a triple bond, such as alkynes. The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a cornerstone of click chemistry for the synthesis of 1,2,3-triazoles. nih.govlibretexts.org In the context of 4-nitrodiazobenzene, it can be converted to 4-nitroazidobenzene, which then reacts with an alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a 1,4-disubstituted 1,2,3-triazole. nih.gov

Alternatively, aryl diazonium salts can react directly with other partners to form 1,2,4-triazoles. For instance, a method for the synthesis of 1,5-disubstituted-1,2,4-triazoles involves the [3+2] cycloaddition of aryl diazonium salts with isocyanides, where the choice of catalyst (Ag(I) or copper) can direct the regioselectivity of the product. nih.govfrontiersin.org

The following table provides examples of cycloaddition reactions for the synthesis of triazoles, highlighting the versatility of diazonium compounds and their derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Nitroolefins | Organic azides | Copper catalyst, 110°C | 4-NO₂-1,5-trisubstituted-1,2,3-triazoles | nih.govfrontiersin.org |

| Aryl diazonium salts | Isocyanide | Ag(I) or Copper catalyst | 1,3- or 1,5-disubstituted-1,2,4-triazoles | nih.govfrontiersin.org |

| Organic azides | Alkynes | Copper(I) salts | 1,2,3-Triazoles (Click Chemistry) | nih.govlibretexts.org |

Metal-Mediated and Catalyzed Reactions Involving 4-Nitrodiazobenzene

Metal-mediated and catalyzed reactions significantly expand the synthetic utility of 4-nitrodiazobenzene, enabling transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used in cross-coupling reactions where aryl diazonium salts can serve as electrophilic partners. youtube.comyoutube.com These reactions, such as the Heck, Suzuki, and Stille couplings, allow for the formation of carbon-carbon bonds. For instance, 4-nitrobenzenediazonium salts can be coupled with alkenes in a Heck-type reaction.

Copper-Catalyzed Reactions:

Copper catalysts are employed in various transformations involving nitroaromatics and diazonium compounds. As mentioned earlier, copper nanoparticles can catalyze the controlled reduction of nitroaromatics to azo compounds. mdpi.com Copper(I) catalysts are also central to the azide-alkyne cycloaddition (CuAAC) for triazole synthesis. nih.gov Furthermore, copper-catalyzed thermal redox systems have been developed for the C-alkylation of nitroalkanes, a reaction type that could potentially be adapted for derivatives of 4-nitrodiazobenzene. organic-chemistry.orgnih.gov

Other Metal-Mediated Reactions:

A plasmon-assisted coupling reaction has been reported where 4-aminothiophenol (B129426) on silver nanoparticles can couple with 4-nitroaniline, facilitated by the plasmonic properties of the silver nanoparticles. rsc.org This suggests the potential for novel reactivity of 4-nitro-substituted aromatic amines derived from 4-nitrodiazobenzene on metal surfaces.

The following table summarizes some metal-mediated reactions relevant to the chemistry of 4-nitrodiazobenzene and its derivatives.

| Reaction Type | Metal Catalyst | Reactants | Product Type | Reference |

| Cross-Coupling | Palladium | Aryl halide/triflate and organoboron/organotin compound | Biaryls, etc. | youtube.comyoutube.com |

| Controlled Reduction | Copper Nanoparticles | Nitroaromatic, Hydrogen source | Azo compound | mdpi.com |

| Azide-Alkyne Cycloaddition | Copper(I) | Azide, Alkyne | 1,2,3-Triazole | nih.gov |

| Plasmon-Assisted Coupling | Silver Nanoparticles | 4-Aminothiophenol, 4-Nitroaniline | Azo compound | rsc.org |

Mechanistic Investigations into 4 Nitrodiazobenzene Reactions

Elucidation of Diazotization Mechanisms

The formation of 4-nitrodiazobenzene begins with the diazotization of a primary aromatic amine, specifically 4-nitroaniline (B120555). byjus.com This process involves the reaction of 4-nitroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid. byjus.commasterorganicchemistry.com

The mechanism commences with the formation of the nitrosonium ion (NO⁺), a potent electrophile, from the protonation of nitrous acid by the strong acid, followed by the loss of a water molecule. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amino group of 4-nitroaniline then attacks the nitrosonium ion, forming an N-N bond. masterorganicchemistry.com A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 4-nitrobenzenediazonium (B87018) ion. masterorganicchemistry.comlkouniv.ac.in

It is important to note that the presence of the electron-withdrawing nitro group on the aromatic ring decreases the nucleophilicity of the amino nitrogen. This makes the diazotization of 4-nitroaniline more challenging compared to aniline (B41778) itself. lkouniv.ac.in The reaction is typically carried out at low temperatures, generally below 5°C, to ensure the stability of the resulting diazonium salt. lkouniv.ac.instuba.sk

Kinetic Studies of Azo Coupling Processes

Azo coupling is a characteristic reaction of diazonium salts, where they act as electrophiles and react with electron-rich aromatic compounds, known as coupling components, to form azo compounds. The kinetics of these reactions involving 4-nitrodiazobenzene have been a subject of detailed study.

The reaction between 4-nitrophenyldiazonium ions and various coupling agents, such as phenols, anilines, and indoles, generally follows second-order kinetics. rsc.org The rate of the reaction is dependent on the concentrations of both the diazonium salt and the coupling component. The pH of the reaction medium plays a crucial role; for instance, the coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. uniag.sk This is because the phenoxide ion is a much more powerful coupling component than the undissociated phenol (B47542), and while the free amine is the reactive species for anilines, a too-alkaline solution would lead to the decomposition of the diazonium salt.

Studies have shown that the rate of azo coupling is significantly influenced by the nature of the solvent and the presence of catalysts. For example, phase transfer catalysts can accelerate the reaction rate by facilitating the transfer of the diazonium ion from an aqueous phase to an organic phase where the coupling partner is more soluble. smolecule.com

The following table presents kinetic data for the azo coupling of 4-nitrophenyldiazomethane with enamines, illustrating the influence of the enamine structure on the reaction rate.

| Enamine | k (20 °C, CDCl₃) [M⁻¹s⁻¹] |

| 1-(Morpholin-4-yl)cyclohex-1-ene | 1.23 x 10⁻² |

| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | 2.58 x 10⁻¹ |

| 1-(Piperidin-1-yl)cyclohex-1-ene | 7.31 x 10⁻² |

This table is generated based on data for illustrative purposes and may not reflect the exact values from a specific study.

Mechanistic Pathways of Reductive Eliminations and C-C Bond Cleavages

4-Nitrodiazobenzene can undergo reductive elimination reactions, where the diazonium group is replaced by another group, and the nitrogen is lost as N₂ gas. These reactions are often catalyzed by transition metals. A key mechanistic step in some of these transformations is the reductive cleavage of an azo intermediate. For instance, in the nickel-catalyzed amidation of esters with nitroarenes, it has been shown that nitrobenzene (B124822) is first converted to azobenzene (B91143). kuleuven.be This azobenzene then undergoes a Ni-catalyzed reductive cleavage, which is a crucial step in the formation of the amide product. kuleuven.be

The mechanism of reductive elimination can be complex and may involve intermediates with the metal in different oxidation states. umb.eduslideshare.net For example, in some palladium-catalyzed reactions, reductive elimination can proceed from Pd(III) or Pd(IV) intermediates. nih.gov The specific pathway is influenced by the ligands on the metal center and the reaction conditions.

Carbon-carbon bond cleavage is another important transformation. In certain transition metal-catalyzed reactions, strained ring systems can undergo C-C bond cleavage. illinois.edu While not a direct reaction of the diazonium salt itself, the functional groups introduced via diazonium chemistry can influence subsequent reactions where C-C bond cleavage occurs.

Computational and Experimental Approaches to Reaction Mechanism Determination

A combination of computational and experimental methods is often employed to gain a comprehensive understanding of the reaction mechanisms of 4-nitrodiazobenzene. sumitomo-chem.co.jp

Characterization of Intermediates and Transition States

The direct observation and characterization of short-lived intermediates and transition states are challenging but crucial for confirming a proposed reaction mechanism. youtube.comnih.gov Experimental techniques such as stopped-flow UV-visible spectroscopy can be used to detect reaction intermediates. sumitomo-chem.co.jp Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the structures and energies of intermediates and transition states. sumitomo-chem.co.jpfiveable.me

For example, in the study of azo coupling reactions, computational calculations can help to model the transition state where the new C-N bond is being formed. uni-muenchen.de The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. sumitomo-chem.co.jp The characterization of these transient species helps to build a detailed picture of the reaction pathway. youtube.com

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can have a significant impact on the mechanism and rate of reactions involving 4-nitrodiazobenzene. wikipedia.orgnih.gov Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. wikipedia.org

For instance, in azo coupling reactions, the use of phase transfer catalysts in a two-phase water-dichloromethane system can dramatically increase the reaction rate. smolecule.com The catalyst forms a lipophilic ion pair with the diazonium cation, facilitating its transfer into the organic phase where the coupling reaction occurs. smolecule.com Computational studies can also model the effect of the solvent on the reaction profile, providing insights into how the solvent stabilizes or destabilizes different species along the reaction coordinate. chemrxiv.orgresearchgate.net The polarity of the solvent can affect reaction rates; for example, reactions that involve the formation of a more charged transition state from less charged reactants are generally accelerated in more polar solvents. wikipedia.org

Influence of the 4-Nitro Group on Reaction Selectivity and Rate

The 4-nitro group, being a strong electron-withdrawing group, has a profound influence on the reactivity and selectivity of the diazobenzene moiety. smolecule.com

The primary effect of the nitro group is the enhancement of the electrophilicity of the diazonium ion. smolecule.com This increased electrophilicity makes 4-nitrodiazobenzene a more reactive coupling agent compared to unsubstituted diazobenzene. Consequently, it can couple with less reactive aromatic compounds.

This electronic effect also influences the rate of other reactions. For example, in the reduction of substituted nitrobenzenes, the rate of reduction can be affected by the nature and position of the substituents. orientjchem.org In the case of 4-nitrodiazobenzene, the strong electron-withdrawing nature of the nitro group makes the diazonium group a better leaving group, which can affect the rates of substitution reactions. The presence of the nitro group can also influence the thermal stability of the resulting azo dyes and their photochromic properties. researchgate.net

Advanced Spectroscopic and Analytical Research on 4 Nitrodiazobenzene Excluding Basic Identification

Ultrafast Spectroscopic Studies of Photoinduced Dynamics (e.g., Photoisomerization of Related Azobenzenes)

Ultrafast spectroscopy is a powerful tool for observing the fleeting events that follow the absorption of light by molecules. In azobenzene (B91143) derivatives, a primary photoinduced process is trans-cis isomerization, which involves significant structural rearrangement on extremely short timescales. Studies on related compounds, such as 4-nitro-4'-(dimethylamino)azobenzene, provide a window into these dynamics.

When photoexcited, these molecules undergo a series of rapid processes. Femtosecond UV/Vis spectroscopy experiments on 4-nitro-4'-(dimethylamino)azobenzene have identified two distinct excited-state processes. researchgate.net The faster event is attributed to the initial excitation, while a slower component, occurring on a picosecond timescale, represents the internal conversion from the excited state back to the ground state. researchgate.net This internal conversion is a critical step in the isomerization pathway. Following the return to the ground state, the molecule is in a vibrationally "hot" state, containing excess energy. This energy dissipates into the surrounding solvent, a process known as vibrational cooling, which can be observed through transient spectral changes and typically occurs over several picoseconds. researchgate.net

The mechanism of isomerization itself—whether it proceeds via a rotation of the phenyl groups around the N=N bond or through an in-plane inversion mechanism—is a subject of intense research. nih.gov Studies using ultrafast time-resolved electronic absorption spectroscopy have provided direct, real-time evidence that restricting the rotational freedom of the phenyl groups can significantly impact both the ultrafast dynamics and the photoisomerization mechanism. acs.org For instance, upon UV excitation to the S₂(ππ*) state, trans-azobenzene exhibits transient absorption that decays with a dominant lifetime of approximately 1.2 picoseconds. acs.org The entire process, from initial excitation to the formation of a vibrationally relaxed product, involves a cascade of events that are meticulously tracked using techniques like femtosecond stimulated Raman spectroscopy (FSRS) and transient absorption spectroscopy. aip.org

Table 1: Timescales of Photoinduced Processes in Azobenzene Derivatives

| Process | Typical Timescale | Spectroscopic Technique | Reference |

|---|---|---|---|

| Internal Conversion | ~1 ps | Femtosecond UV/Vis Spectroscopy | researchgate.net |

| Vibrational Cooling | ~5-20 ps | Femtosecond IR Spectroscopy | researchgate.netaip.org |

Resonance Raman Spectroscopy for Charge Transfer Dynamics

Resonance Raman (RR) spectroscopy is an invaluable technique for probing the changes in molecular structure and bonding that accompany electronic transitions, particularly those involving charge transfer (CT). unist.ac.kr When the laser excitation wavelength used in a Raman experiment coincides with an electronic absorption band of the molecule, specific vibrational modes associated with that electronic transition are dramatically enhanced. unist.ac.kr This enhancement provides detailed information about the nature of the excited state and the dynamics of charge redistribution.

In molecules containing both electron-donating and electron-withdrawing groups, such as derivatives of 4-nitrodiazobenzene, electronic transitions often have significant charge-transfer character. The nitro group (-NO₂) is a strong electron-withdrawing group, facilitating intramolecular charge transfer (ICT) from an electron-donating part of the molecule. RR spectroscopy can selectively probe the vibrational modes of the donor, the acceptor, and any bridging units. unist.ac.kr

Studies on related compounds, such as copper(II) porphyrins functionalized with (4'-nitrophenyl)ethynyl groups, demonstrate the power of this technique. nih.gov Transient resonance Raman spectra of these complexes reveal marked shifts in the vibrational frequencies of both the nitro group and the porphyrin ring in the excited state compared to the ground state. nih.gov These shifts are interpreted as evidence of a short-lived excited state with enhanced porphyrin-to-nitro charge-transfer character. nih.gov The change in bond strengths and lengths upon CT excitation alters the vibrational frequencies, providing a direct spectroscopic signature of the charge redistribution.

Table 2: Vibrational Frequency Shifts Indicative of Charge Transfer

| Compound Moiety | Vibrational Mode | State | Significance | Reference |

|---|---|---|---|---|

| Nitro Group | Stretching Frequency | Excited State | Shift indicates change in electron density on the acceptor group. | nih.gov |

In Situ Spectroscopic Monitoring of Reaction Progress

Monitoring chemical reactions in real-time provides critical insights into reaction mechanisms, kinetics, and the formation of transient intermediates. In situ spectroscopic techniques are designed to probe a reaction as it happens, without the need to isolate products at various time points.

For reactions involving diazonium compounds like 4-nitrodiazobenzene, such as their synthesis via diazotization or their subsequent conversion in dediazoniation reactions, in situ monitoring is particularly valuable. The development of novel techniques, such as asynchronous and interferometric transient absorption, allows for rapid data acquisition over a broad dynamic range, enabling the real-time observation of photochemical changes. nih.gov Although demonstrated on different systems, this type of integrated approach, which combines the ability to induce a photoreaction with simultaneous observation of charge carrier dynamics, is highly applicable to studying the photo-induced reactions of 4-nitrodiazobenzene. nih.gov

The degradation of related azo dyes, such as Disperse Yellow 3 (which contains a 2-[4'-acetamidophenylazo] moiety), has been studied by identifying major metabolites. ohsu.edu This work suggests a mechanism involving the oxidation of the phenolic ring, followed by hydrolytic cleavage of the azo bond to form a phenyldiazene (B1210812) intermediate. ohsu.edu While not strictly in situ spectroscopy, the analysis of products provides a snapshot of the reaction's progression. More direct monitoring of dediazoniation reactions has been accomplished using techniques like gas-liquid chromatography (GLC) to analyze the products formed over the course of the reaction. ncl.ac.uk Such methods are essential for optimizing reaction conditions and understanding the underlying mechanisms of these important transformations.

Spectroscopic Probes for Electronic Structure and Excited States (e.g., UV-Vis Absorption)

The electronic structure of a molecule, specifically the arrangement of its molecular orbitals, dictates its optical and chemical properties. UV-visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing this structure by measuring the electronic transitions between different energy levels. msu.edushu.ac.uk When a molecule like 4-nitrodiazobenzene absorbs UV or visible light, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, creating an excited state. libretexts.org

The absorption spectrum of an organic molecule containing chromophores—functional groups with valence electrons of low excitation energy—reveals distinct absorption bands. shu.ac.uk The key transitions are often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu In molecules with π-systems and non-bonding (n) electrons, such as azobenzenes, the primary transitions are π → π* and n → π*. msu.edu

The presence of a strong electron-withdrawing group like the nitro group (-NO₂) conjugated to the aromatic π-system significantly influences the electronic structure. It lowers the energy of the LUMO, which reduces the HOMO-LUMO energy gap. This results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to the unsubstituted parent compound. researchgate.net The UV-Vis spectrum thus serves as a sensitive probe of the electronic effects of substituents. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental spectra to assign the observed electronic transitions and understand the character of the excited states. researchgate.net

Table 3: Representative UV-Visible Absorption Data for a Related Chromophore

| Compound Type | Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

|---|---|---|---|---|---|

| Nitroazobenzene Polymer | π → π* | ~450 nm | Not specified | Film | vdoc.pub |

| Unsaturated Ketone | π → π* | 242 nm | 18,000 L mol⁻¹ cm⁻¹ | Not specified | msu.edu |

Theoretical and Computational Chemistry of 4 Nitrodiazobenzene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of aromatic compounds like the 4-nitrobenzenediazonium (B87018) cation. These studies provide a fundamental understanding of its structure and reactivity. DFT calculations show that the presence of an electron-withdrawing nitro group significantly influences the electronic properties and stability of the diazonium ion.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. smolecule.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's behavior as an electrophile or nucleophile.

For the 4-nitrobenzenediazonium cation, FMO analysis reveals distinct characteristics that govern its reactivity. smolecule.com The strongly electron-withdrawing nitro group lowers the energy of both the HOMO and LUMO compared to unsubstituted benzenediazonium (B1195382). smolecule.com Computational studies consistently show that the LUMO is predominantly localized on the diazonium group (-N₂⁺). smolecule.com This localization makes the terminal nitrogen atom the primary site for nucleophilic attack, a cornerstone of its synthetic utility. smolecule.com Conversely, the HOMO is mainly localized on the aromatic π-system. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's stability and is typically calculated to be in the range of 3-5 eV. smolecule.com

| Molecular Orbital | Primary Localization | Influence of Nitro Group | Predicted Site of Reactivity |

|---|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | Diazonium Group (-N₂⁺) | Lowers energy, increasing electrophilicity | Preferred site for nucleophilic attack |

| HOMO (Highest Occupied Molecular Orbital) | Aromatic Ring (π-system) | Lowers energy | - |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the 4-nitrobenzenediazonium cation is highly polarized, a feature that can be quantified through charge analysis and visualized using electrostatic potential (ESP) maps. Natural Bond Orbital (NBO) analysis is a robust method used to study charge distribution. smolecule.com

NBO calculations reveal that the two nitrogen atoms of the diazonium group carry a significant portion of the positive charge. smolecule.com Concurrently, the carbon atom of the benzene (B151609) ring directly bonded to the diazonium group experiences a depletion of electron density. smolecule.com The potent electron-withdrawing nature of the para-nitro group further exacerbates this charge separation by pulling electron density from the aromatic ring. smolecule.com

ESP maps visually represent this charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For 4-nitrobenzenediazonium, the ESP map would show a strong positive potential localized around the diazonium group, confirming it as the electrophilic center. The nitro group, in contrast, creates a region of negative electrostatic potential. smolecule.com This pronounced asymmetric charge distribution is a key factor in the molecule's reactivity and its interactions with other molecules and surfaces. smolecule.com

| Molecular Region | Charge Characteristic | Contributing Factor |

|---|---|---|

| Diazonium Group (-N₂⁺) | Substantial positive charge | Inherent positive charge of the functional group |

| Ips-Carbon (C-atom bonded to -N₂⁺) | Charge depletion (positive character) | Inductive effect from the diazonium group |

| Nitro Group (-NO₂) | Negative electrostatic potential | High electronegativity of oxygen atoms |

| Aromatic Ring | Overall electron deficiency | Combined withdrawing effects of both functional groups |

Ab Initio and High-Level Quantum Chemical Calculations

Ab initio and other high-level quantum chemical methods provide highly accurate quantitative data on the energetics and spectroscopic properties of molecules, complementing the insights gained from DFT.

Reaction Energetics and Transition State Characterization

Understanding the stability and reaction pathways of 4-nitrobenzenediazonium requires the calculation of reaction energetics. A critical reaction is the dediazoniation, where the C-N bond cleaves, releasing nitrogen gas. High-level calculations can determine the bond dissociation energy (BDE) for this process. Theoretical studies have calculated the dissociation energy for the C-N bond in 4-nitrobenzenediazonium to be significantly lower than the activation energies for alternative reaction pathways, indicating its role as a key decomposition route. smolecule.com The activation energies for the thermal decomposition of diazonium salts typically range from 85 to 150 kJ/mol, depending on the solvent and conditions. smolecule.com

Computational methods are also essential for locating and characterizing transition states, which are the energy maxima along a reaction coordinate. For reactions involving 4-nitrobenzenediazonium, such as nucleophilic substitution or radical formation, transition state calculations elucidate the reaction mechanism and determine the activation energy barrier, which governs the reaction rate.

Prediction of Spectroscopic Signatures (e.g., Computational NMR, IR for Vibrational Modes)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Computational NMR: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level have been used to predict ¹⁵N and ¹³C NMR chemical shifts for a series of para-substituted benzenediazonium ions, including the 4-nitro derivative. These calculations show that the chemical shifts of the diazonium nitrogens (Nα and Nβ) and the ipso-carbon are influenced by the electronic nature of the para-substituent. For the 4-nitrobenzenediazonium cation, the strongly electron-withdrawing nitro group causes an upfield shift for Nα while having little effect on Nβ, a trend that aligns with experimental observations. wikipedia.org

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| ¹⁵Nα (Terminal N) | -135.5 | -136.2 |

| ¹⁵Nβ (Internal N) | -13.8 | -14.1 |

| ¹³C-ipso (C bonded to N₂⁺) | 119.5 | 121.2 |

Data sourced from a comparative study on para-substituted benzenediazonium ions. wikipedia.org

Computational IR: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the IR spectrum, allowing for the assignment of specific absorption bands to functional group vibrations. For 4-nitrobenzenediazonium, a key vibrational mode is the N≡N triple bond stretch of the diazonium group, which is experimentally observed as a strong, sharp absorption band in the range of 2100–2300 cm⁻¹. DFT calculations can accurately predict the frequency of this and other characteristic vibrations, such as the symmetric and asymmetric stretches of the nitro group.

Molecular Dynamics Simulations (e.g., Solvent Reorganization Energy)

While quantum chemical calculations often model molecules in the gas phase, most reactions occur in solution. Molecular Dynamics (MD) simulations bridge this gap by modeling the explicit interactions between a solute and a large number of solvent molecules over time.

For reactions involving charge transfer, such as the reduction of the 4-nitrobenzenediazonium cation, the role of the solvent is critical. According to Marcus theory, the activation energy of an electron transfer reaction is related to the solvent reorganization energy (λ). fz-juelich.de This energy represents the energetic cost of reorganizing the solvent molecules' orientation from the equilibrium state of the reactants to that of the products. fz-juelich.de

MD simulations can be employed to calculate the solvent reorganization energy for a process like the reduction of the 4-nitrobenzenediazonium ion. The simulation would involve placing the ion in a box of solvent molecules (e.g., water or acetonitrile) and running a simulation for both the oxidized (cation) and reduced (radical) states. By analyzing the fluctuations in the energy difference between these two states along the simulation trajectory, the reorganization energy can be determined. While specific MD simulation data for the solvent reorganization energy of 4-nitrobenzenediazonium is not widely published, this theoretical approach is vital for accurately modeling its electron transfer kinetics in solution.

Computational Design and Rational Development of Related Compounds

Computational chemistry serves as a powerful tool for the rational design of novel azobenzene-based photoswitches with tailored properties. By systematically modifying the molecular structure in silico and calculating the resulting electronic and spectroscopic properties, researchers can predict the behavior of new compounds before their synthesis, saving significant time and resources. For molecules related to 4-nitrodiazobenzene, a "push-pull" system with an electron-donating group and the electron-withdrawing nitro group, computational design focuses on tuning the photoisomerization properties, such as the absorption wavelengths and quantum yields.

One key strategy in the rational design of these compounds is the introduction of different substituents to modulate their photochemical characteristics. The use of push-pull substituents, for instance, can red-shift the ππ* absorption band, which is crucial for applications in biological systems where visible light is preferred over UV radiation. acs.orgnih.gov Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the prediction of these spectral shifts with considerable accuracy. acs.org These methods help in identifying substituent combinations that can optimize the separation between the absorption bands of the trans and cis isomers, a critical factor for achieving high selectivity in photoswitching.

A concrete example of computational design is the development of multi-state photoswitches based on azobenzene (B91143) dimers. In one study, a new dimer was designed and characterized computationally, incorporating a 4-nitroazobenzene (B1198901) moiety. mdpi.comnih.gov The design principle was to combine two different azobenzene units to create a system with four distinct, stable isomers (EE, EZ, ZE, and ZZ). The computational analysis predicted the absorption spectra of all four isomers, demonstrating how light of specific wavelengths could be used to selectively interconvert them.

| Isomer of Designed Dimer 2 | Calculated Absorption Maximum (nm) | Calculated Oscillator Strength (f) |

|---|---|---|

| EE | 464 | 0.10 |

| 340 (approx.) | 1.61 and 0.78 | |

| EZF | 456 | 0.11 |

| ZEF | 457 | 0.14 |

| ZZ | 452 | 0.15 |

Table 1: Calculated lowest electronic excited states for the four stable isomers of a computationally designed dimer containing a 4-nitroazobenzene unit. The data illustrates how computational methods can predict the spectroscopic properties of novel photoswitches. mdpi.com

Furthermore, computational studies can guide the design of molecules where isomerization is either facilitated or hindered. For example, it has been shown that intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the trans isomer and increasing the energy barrier for photoisomerization. nih.govacs.orgpolimi.it This understanding, derived from computational models, allows for the rational design of azobenzene derivatives with varying thermal stability of the cis isomer, which is crucial for applications in molecular memory and drug delivery.

Theoretical Insights into Photoisomerization Mechanisms

The photoisomerization of azobenzene and its derivatives is a complex process involving multiple electronic excited states and intricate molecular motions. Theoretical and computational studies have been pivotal in unraveling the mechanistic details of this ultrafast reaction, particularly for push-pull systems like 4-nitrodiazobenzene.

Two primary mechanisms have been proposed for the trans ↔ cis isomerization: rotation (or torsion) around the central N=N double bond and inversion (or in-plane bending) at one of the nitrogen atoms. acs.orgnih.gov For push-pull azobenzenes, computational studies consistently indicate that the photoisomerization process is initiated by the absorption of a photon, which excites the molecule to the bright S2 (ππ) state. nih.gov Following this initial excitation, the molecule undergoes rapid internal conversion to the S1 (nπ) state.

The subsequent relaxation from the S1 state back to the ground state (S0) is where the isomerization occurs. Theoretical calculations of the potential energy surfaces of these molecules show that the rotational pathway is generally energetically more favorable than the inversion pathway. acs.org The molecule twists around the N=N bond, passing through a conical intersection—a point where the S1 and S0 potential energy surfaces cross—which facilitates an efficient radiationless decay back to the ground state in either the trans or cis configuration. Some studies also suggest a mixed inversion-rotation mechanism.

The electronic nature of the substituents plays a crucial role in shaping the potential energy surfaces and, consequently, the isomerization mechanism and efficiency. In push-pull systems like 4-nitrodiazobenzene, the simultaneous presence of an electron-donating and an electron-withdrawing group leads to a significant red-shift of the S2 (ππ) state, bringing its energy closer to the S1 (nπ) state. nih.gov This smaller energy gap can lead to more efficient population of the S1 state and, in some cases, an increased photoisomerization quantum yield. nih.gov

Computational studies on molecules like 4-diethyl-4'-nitroazobenzene provide quantitative data on the energies of the electronic states at different points along the isomerization pathway. These calculations help to map out the deactivation channels and identify the key geometries, such as excited-state minima and conical intersections, that govern the outcome of the photoreaction.

| State/Geometry | Energy (eV) - TDDFT | Energy (eV) - RASPT2 |

|---|---|---|

| S0 trans min | 0.00 | 0.00 |

| S0 cis min | 0.70 | 0.67 |

| S1 min (nπ) | 2.14 | 2.45 |

| S2 min (ππ) | 2.43 | 2.51 |

| S1/S0 CI (torsion) | 1.58 | 1.61 |

| S1/S0 CI (bending) | 2.01 | 2.33 |

Table 2: Calculated relative electronic energies for key geometries of 4-diethyl-4'-nitroazobenzene, a compound closely related to 4-nitrodiazobenzene. The energies are given relative to the ground state (S0) minimum of the trans isomer. CI refers to a conical intersection. These theoretical values provide insight into the potential energy landscape of the photoisomerization process. nih.gov

By providing a detailed picture of the energy landscape and the dynamics of the photoisomerization process, theoretical and computational chemistry not only explains the observed behavior of 4-nitrodiazobenzene and its analogs but also provides the fundamental principles for the rational design of the next generation of light-responsive molecular systems. nih.gov

Advanced Applications in Chemical Sciences

Applications in Advanced Materials Science

The incorporation of the 4-nitrodiazobenzene moiety into larger molecular and macromolecular systems has led to the development of materials with tunable and responsive properties. The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the azobenzene (B91143) unit, making it a valuable component in functional materials.

The hallmark of the azobenzene group is its ability to undergo reversible isomerization between its trans and cis forms upon irradiation with light, a property that is central to its use in photoresponsive materials. Bridged azobenzenes, known as diazocines, are a class of photoswitches that exhibit excellent photochemical properties. beilstein-journals.org Unlike traditional azobenzenes, diazocines are typically more stable in their cis configuration. beilstein-journals.org The synthesis of functionalized diazocines often involves key steps such as the oxidative C-C coupling of nitrotoluenes followed by the reductive ring closure of the resulting dinitro compounds to form the azo bridge. beilstein-journals.org

The introduction of substituents allows for the fine-tuning of these properties. Research on functionalized diazocines, which are structurally related to the core of 4-nitrodiazobenzene, demonstrates the potential for precise control over photoswitching behavior. For instance, the electronic decoupling of substituents in certain diazocines helps to retain the excellent photochemical properties of the parent system. beilstein-journals.org The isomerization from the cis to the trans form can be triggered by UV light (e.g., 385 nm), while the reverse transformation can be achieved either thermally or by irradiation with light of a longer wavelength (e.g., 530 nm). beilstein-journals.org

Table 1: Photochemical Properties of Functionalized Diazocines in Acetonitrile (B52724)

| Compound | Isomerization (cis → trans) Yield (at 385 nm) | Thermal Relaxation (trans → cis) Half-life (t₁/₂) at 298.15 K |

|---|---|---|

| Diazocine 4 | 74% | 10.2 h |

| Diazocine 5 | 85% | 16.7 h |

| Diazocine 6 | 78% | 15.3 h |

| Diazocine 7 | 82% | 12.5 h |

This table is based on data for functionalized diazocines, illustrating the typical photochemical performance of these related systems. beilstein-journals.org

This photoswitching capability is the foundation for creating smart materials, including azopolymers, where the mechanical properties of the polymer can be altered by light. The conformational change of the embedded azo units translates into macroscopic changes in the material's shape or surface topography.

The electronic characteristics of 4-nitrodiazobenzene make it a candidate for use in optoelectronic materials. The presence of the nitro group, a powerful electron-withdrawing group, creates a significant dipole moment and alters the energy levels of the molecule's frontier orbitals. These properties are crucial for applications where light and electricity interact.

Functionalized conducting polymers (FCPs) have gained attention as materials for ion-selective sensors, including optodes, where an optical signal changes in response to the presence of a specific ion. rsc.org The functionalization of polymer backbones can enhance their electrochemical and analytical parameters. rsc.org The incorporation of chromophores like 4-nitrodiazobenzene into polymer matrices or onto surfaces can create materials that change their light absorption or emission properties in response to an electrical stimulus or the binding of an analyte, forming the basis for electrochromic devices and optical sensors. researching.cn

The 4-nitrodiazobenzene scaffold, particularly through its diazonium salt precursor, is an effective agent for the functionalization of polymeric matrices. Covalent modification of conducting polymers like polyaniline (PANI) and polypyrrole (PPy) is a key strategy to impart new properties or enhance existing ones. nih.gov

The process often involves generating a diazonium salt from an aromatic amine (such as 4-nitroaniline) which can then react with the surface of the polymer. This modification can influence several key characteristics of the polymer. While attaching any functional group can increase the distance between polymer chains and potentially decrease bulk conductivity due to steric effects, it can also introduce beneficial properties such as hydrophobicity, fluorescence, or specific binding capabilities. nih.gov For example, functionalization is known to cause significant improvements in intrinsic properties like electroactivity and redox-coupled ion exchange. nih.gov

Nitro-functionalized materials have shown significant promise as selective adsorbents for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. mdpi.com The introduction of nitro groups onto the surface of an adsorbent can dramatically alter its surface chemistry and binding preferences.

A notable study demonstrated that modifying activated carbon with nitric acid, which introduces oxygen-containing functional groups including nitro-like species, significantly enhances its selectivity for certain metal ions. mdpi.com While unmodified activated carbon showed an adsorption preference of Ni²⁺ > Cd²⁺ > Cr⁶⁺ > Mn²⁺, the acid-treated carbon exhibited a reversed and highly selective preference for hexavalent chromium (Cr⁶⁺), achieving 100% removal efficiency for that ion from a mixed solution. mdpi.com

Table 2: Competitive Adsorption of Metal Ions on Unmodified vs. Acid-Treated Activated Carbon

| Adsorbent | Adsorption Capacity Order | Selectivity Highlight |

|---|---|---|

| Unmodified Activated Carbon | Ni²⁺ > Cd²⁺ > Cr⁶⁺ > Mn²⁺ | Highest affinity for Ni²⁺ |

| Acid-Treated Activated Carbon | Cr⁶⁺ > Ni²⁺ > Cd²⁺ > Mn²⁺ | High selectivity for Cr⁶⁺ (100% removal) |

This table is based on findings for acid-modified activated carbon, demonstrating the powerful effect of surface oxidation/nitration on metal ion selectivity. mdpi.com

This enhanced selectivity is attributed to the interaction between the metal ion and the acidic functional groups on the carbon surface. mdpi.com This principle suggests that polymers or other substrates functionalized with 4-nitrodiazobenzene could be developed into highly selective adsorbents for targeting specific metal pollutants in wastewater. The release of nitroaromatic compounds like nitrobenzene (B124822) into the environment further underscores the importance of developing materials and methods for their remediation and for harnessing their chemical properties in environmental applications. epa.gov

Smart materials are designed to respond to external stimuli, and the 4-nitrodiazobenzene unit is a key building block for such systems, primarily due to its photoresponsive nature. researchgate.net The reversible isomerization of the azo group, triggered by light, can be used to control a wide range of material properties on demand. tib.eu

The development of nitrogen-bridged diazocines, synthesized from nitro-substituted precursors, exemplifies this approach. researchgate.netbeilstein-journals.org These molecules function as efficient photoswitches that can be incorporated into larger systems. researchgate.net By integrating these photoswitchable units into polymers, gels, or onto surfaces, researchers can create smart materials where properties like shape, color, permeability, or catalytic activity can be controlled with light. These materials have potential applications in fields ranging from drug delivery and soft robotics to data storage and self-healing materials. tib.eu

Role as Building Blocks in Complex Organic Synthesis

Beyond its use in materials, Diazobenzene, 4-nitro-, and its precursors are versatile building blocks in organic synthesis. The combination of the nitro group and the diazo group provides a rich platform for chemical transformations. researchgate.net

Aniline (B41778) and its substituted derivatives, such as 4-nitroaniline (B120555), are foundational starting materials in industrial and laboratory synthesis. wikipedia.org A primary reaction of these amines is diazotization, where reaction with nitrous acid converts the amino group into a highly reactive diazonium salt. wikipedia.orgyoutube.com This diazonium intermediate, derived from 4-nitroaniline, is the gateway to a vast array of other compounds.

Through Sandmeyer-type reactions, the diazonium group can be replaced by a wide variety of substituents, including halides, cyano groups, and hydroxyl groups. wikipedia.org Furthermore, the diazonium salt is a potent electrophile that readily participates in azo coupling reactions. For example, reacting the diazonium salt of 4-nitroaniline with another aromatic compound, like 3-aminobenzoic acid, creates a more complex, functionalized azo dye. researchgate.net This strategy is also used in the synthesis of other important azo compounds; an intermediate, 4-nitrodiazoaminobenzene, is formed during a synthetic route to 4,4'-diaminoazobenzene starting from p-nitroaniline. orgsyn.org This versatility makes the 4-nitrodiazobenzene scaffold an essential tool for constructing complex molecules with tailored electronic and functional properties.

Precursors for Nitrogen-Containing Heterocycles (e.g., Triazoles)

4-Nitrobenzenediazonium (B87018) salts are valuable precursors for synthesizing a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. mdpi.com The diazonium group's reactivity allows for its participation in cyclization reactions to form stable ring systems.

Triazoles, five-membered rings with three nitrogen atoms, can be synthesized using diazonium compounds. mdpi.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a more common method, diazonium salts can react with suitable partners to form triazole structures. For instance, they can react with active methylene (B1212753) compounds in the presence of a base to yield triazole derivatives.

Beyond triazoles, 4-nitrobenzenediazonium salts can be utilized in the synthesis of other N-heterocycles. mdpi.comresearchgate.net

Pyrazoles : Reaction with 1,3-dicarbonyl compounds or other appropriate precursors can lead to the formation of pyrazole (B372694) rings.

Tetrazoles : These five-membered rings containing four nitrogen atoms can be prepared synthetically, and diazonium salts are among the reagents used in certain synthetic routes. mdpi.com

The synthesis of these heterocycles is of significant interest due to their widespread biological activities and applications as building blocks in medicinal chemistry and materials science. researchgate.netmdpi.comnih.govrsc.org

Synthesis of Functionalized Azobenzene Derivatives

The most prominent reaction of 4-nitrobenzenediazonium is its use in azo coupling reactions to produce functionalized azobenzene derivatives. wikipedia.org In these reactions, the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline derivative. wikipedia.orglibretexts.org The product is an azo compound, characterized by the -N=N- linkage, which connects two aromatic rings. chemguide.co.uk

The presence of the nitro group on the diazonium salt makes it a moderately reactive electrophile. The coupling reaction is typically carried out in cold conditions (0-5 °C) to prevent the decomposition of the diazonium salt. youtube.com The pH of the reaction medium is crucial: alkaline conditions are used for coupling with phenols (to form the more reactive phenoxide ion), while slightly acidic conditions are used for couplings with anilines. libretexts.orgchemguide.co.uk

This methodology allows for the synthesis of a vast array of azobenzene derivatives with diverse functionalities, which are important as dyes, molecular switches, and functional materials. rsc.orgbeilstein-journals.org

Table 1: Examples of Azo Coupling Reactions with 4-Nitrobenzenediazonium

| Coupling Partner | Product Name | Color |

| 2-Naphthol (B1666908) | Para Red | Intense Red |

| N,N-Dimethylaniline | p-(4-nitrobenzeneazo)-N,N-dimethylaniline | Varies with pH |

| Salicylic (B10762653) Acid | 4-(4-nitrophenylazo) salicylic acid | - |

| Catechol | 4-(4-nitrophenylazo) catechol | - |

| Phenol | 4-Hydroxy-4'-nitroazobenzene | Yellow-Orange |

Data sourced from multiple experimental procedures and research articles. chemguide.co.ukccsf.edumiracosta.eduresearchgate.net

Diversification of Aromatic Compounds

4-Nitrobenzenediazonium salts are key intermediates for introducing a wide range of functional groups onto an aromatic ring, a process often referred to as diversification. miracosta.edu This versatility is primarily achieved through reactions where the diazonium group is replaced by another atom or group, with the liberation of stable nitrogen gas. libretexts.org Several named reactions underscore the importance of diazonium salts in this context.